molecular formula C16H17N3O B2726250 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide CAS No. 2380087-46-5

6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2726250
CAS No.: 2380087-46-5
M. Wt: 267.332
InChI Key: QGPBHVZIAHLAGV-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a cyclopropyl group and a 3,5-dimethylphenyl group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol (MeOH), and a catalyst to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biology: It is used in biological research to study its effects on various biological pathways and molecular targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide include other pyrimidine derivatives with different substituents. Examples include:

  • 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-2-carboxamide
  • 6-Cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrimidine derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-5-11(2)7-13(6-10)19-16(20)15-8-14(12-3-4-12)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBHVZIAHLAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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